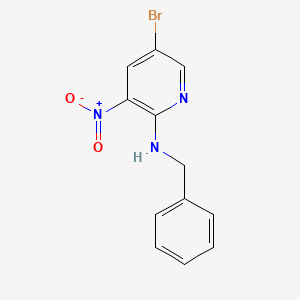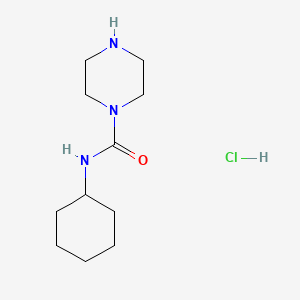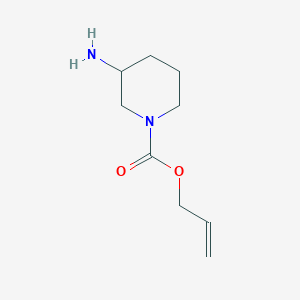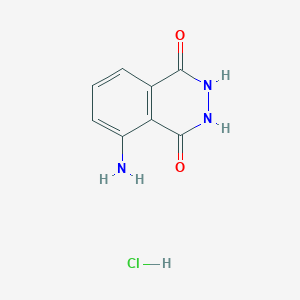
N-Benzyl-5-bromo-3-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-Benzyl-5-bromo-3-nitropyridin-2-amine" is a chemical of interest in various fields of chemistry and pharmacology. It is related to a class of compounds that have been extensively studied for their potential applications in drug discovery and material science. The compound's structure includes a pyridine ring, which is a common motif in many pharmaceutical agents, and functional groups such as bromo, nitro, and amine that can participate in various chemical reactions and interactions.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes have been reported, leading to highly enantioenriched products . This methodology could potentially be adapted for the synthesis of N-Benzyl-5-bromo-3-nitropyridin-2-amine by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine has been characterized by various spectroscopic methods, indicating that similar synthetic routes could be applicable .
Molecular Structure Analysis
The molecular structure of compounds closely related to N-Benzyl-5-bromo-3-nitropyridin-2-amine has been determined using X-ray crystallography and spectroscopic methods such as FT-IR and NMR . These studies provide insights into the geometry, electronic structure, and intermolecular interactions that could be expected for N-Benzyl-5-bromo-3-nitropyridin-2-amine.
Chemical Reactions Analysis
The reactivity of compounds with similar functional groups has been investigated. For example, the reaction of unfunctionalized dienes with nitroarenes and carbon monoxide, catalyzed by ruthenium complexes, has been shown to produce allylic amines . This suggests that the nitro and amine groups in N-Benzyl-5-bromo-3-nitropyridin-2-amine could undergo similar reactions under the right conditions. Furthermore, the synthesis and antimicrobial activities of substituted (E)-N-benzylidene-5-bromopyridin-2-amines have been studied, demonstrating the potential for N-Benzyl-5-bromo-3-nitropyridin-2-amine to participate in imine formation and its relevance in biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Benzyl-5-bromo-3-nitropyridin-2-amine can be inferred from related compounds. Quantum mechanical, spectroscopic, and docking studies of 2-Amino-3-bromo-5-nitropyridine have provided detailed information on vibrational frequencies, molecular electrostatic potential, and thermodynamic properties . These studies suggest that N-Benzyl-5-bromo-3-nitropyridin-2-amine would exhibit similar properties, such as a significant molecular dipole moment and potential for non-linear optical behavior. Additionally, the compound's bromo and nitro substituents may influence its reactivity and interaction with biological targets, as seen in docking studies .
Wissenschaftliche Forschungsanwendungen
Synthesis and Process Development
N-Benzyl-5-bromo-3-nitropyridin-2-amine, a derivative of 5-bromo-2-nitropyridine, is used in large-scale synthesis and process development. For example, 5-Bromo-2-nitropyridine is synthesized from its corresponding amine via hydrogen peroxide oxidation. This process, initially challenging due to low conversion and high impurity, was optimized for large-scale production, ensuring consistent results and safe protocol implementation (Agosti et al., 2017).
Kinetics of Reactions
The compound is also involved in the study of reaction kinetics. For instance, the kinetics of nucleophilic substitutions in nitropyridines, including derivatives like N-Benzyl-5-bromo-3-nitropyridin-2-amine, have been extensively studied. These studies provide insight into the reaction mechanisms and the influence of different solvents and temperatures on these reactions (Hamed, 1997).
Nuclear Magnetic Resonance (NMR) Studies
N-Benzyl-5-bromo-3-nitropyridin-2-amine is also significant in NMR studies. The 1H and 13C NMR spectra of substituted nitropyridines, including derivatives like this compound, have been determined, offering valuable information on their molecular structure and electronic properties (Nudelman & Cerdeira, 1986).
Novel Reactions and Rearrangements
This compound is involved in novel reactions and rearrangements. For example, the reaction of 3-bromo-4-nitropyridine with amine, closely related to N-Benzyl-5-bromo-3-nitropyridin-2-amine, leads to unexpected products through nitro-group migration, offering new insights into rearrangement mechanisms (Yao et al., 2005).
Synthesis of Heterocyclic Compounds
It is instrumental in the synthesis of diverse heterocyclic compounds. For example, reactions involving bromo-nitropyridine derivatives have led to the synthesis of various heterocyclic structures, contributing to the field of medicinal and synthetic organic chemistry (Peterson & Tolman, 1977).
Safety and Hazards
NBBNPA is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
This compound primarily interacts with specific receptors at the neuromuscular junction. Specifically, it acts as an agonist and antagonist at postjunctional nicotinic receptors. These receptors play a crucial role in muscle contraction and relaxation .
Mode of Action
Depolarizing Mechanism: “N-Benzyl-5-bromo-3-nitropyridin-2-amine” belongs to the depolarizing neuromuscular blocking drugs (NMBDs) category. It acts as an agonist at acetylcholine (ACh) receptors. The only clinically used depolarizing NMBD is succinylcholine. When administered, succinylcholine effectively mimics two ACh molecules joined together. This leads to depolarization of the postsynaptic nicotinic receptor, resulting in muscle relaxation. Succinylcholine has several undesirable side effects .
Non-Depolarizing Mechanism: Non-depolarizing NMBDs, on the other hand, competitively antagonize ACh at the postsynaptic nicotinic receptor. Unlike depolarizing drugs, they do not induce conformational changes in the receptor. These NMBDs bind to one or both α-subunits of the receptor, preventing ACh from depolarizing the receptor. Examples of non-depolarizing NMBDs include rocuronium, tubocurarine, and vecuronium. A short-acting non-depolarizing NMBD with rapid onset and short duration is desirable to replace succinylcholine .
Pharmacokinetics
ADME Properties:- Excretion : Elimination depends on organ function (e.g., kidneys). Aminosteroid NMBDs and benzylisoquinolinium compounds exhibit different excretion patterns .
Action Environment
Environmental factors, such as pH and patient acidosis, can influence the compound’s potency. Acidotic conditions may enhance the effect of monoquaternary NMBDs, affecting their clinical efficacy and stability .
Eigenschaften
IUPAC Name |
N-benzyl-5-bromo-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c13-10-6-11(16(17)18)12(15-8-10)14-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWNGUVINRYLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647937 |
Source


|
| Record name | N-Benzyl-5-bromo-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-5-bromo-3-nitropyridin-2-amine | |
CAS RN |
954228-85-4 |
Source


|
| Record name | N-Benzyl-5-bromo-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)






![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)
